
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is a specialized organic compound used in various scientific research fields. This compound is characterized by its unique structure, which includes a formylamino group, a hydroxy group, and an ethyl ester group. The presence of the 13C2 isotope makes it particularly useful in isotopic labeling studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester typically involves the reaction of formylamino compounds with hydroxypropenoic acid derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired ester. For example, the use of methanesulfonic acid under reflux conditions in methanol has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formylamino group can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include ketones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological molecules, while the hydroxy and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the 13C2 isotope, making it less useful for isotopic labeling studies.
2-(Amino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the formyl group, altering its reactivity and biological activity.
3-Hydroxy-2-propenoic Acid Ethyl Ester: Lacks both the formylamino group and the 13C2 isotope, significantly changing its properties.
Uniqueness
The presence of the 13C2 isotope in 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester makes it particularly valuable for isotopic labeling studies, allowing researchers to trace the compound’s metabolic pathways and interactions with high precision.
Eigenschaften
Molekularformel |
C6H9NO4 |
|---|---|
Molekulargewicht |
161.13 g/mol |
IUPAC-Name |
ethyl 2-formamido-3-hydroxy(1,2-13C2)prop-2-enoate |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)5(3-8)7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/i5+1,6+1 |
InChI-Schlüssel |
RJBSOMXFPQSWKA-MPOCSFTDSA-N |
Isomerische SMILES |
CCO[13C](=O)[13C](=CO)NC=O |
Kanonische SMILES |
CCOC(=O)C(=CO)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
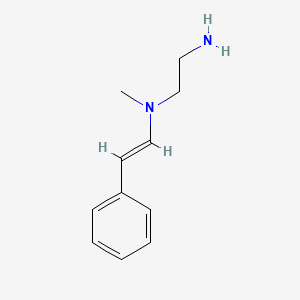
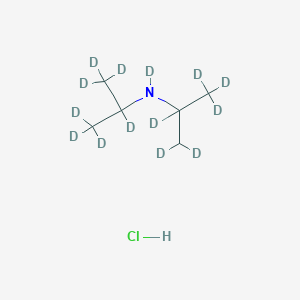

![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
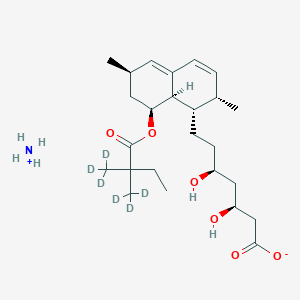
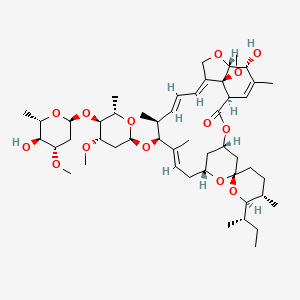
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)

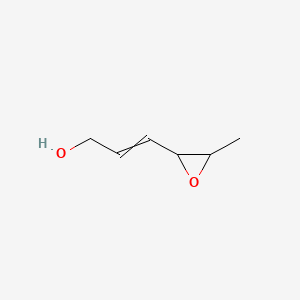
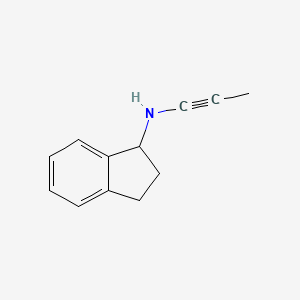
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)

